

# Fosmetpantotenate Phase III FORT Clinical Trial Failure: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Fosmetpantotenate |           |  |  |  |
| Cat. No.:            | B607538           | Get Quote |  |  |  |

#### **Technical Support Center**

This document provides a technical overview of the **Fosmetpantotenate** Phase III FORT clinical trial, with a focus on the reasons for its failure. It is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the Fosmetpantotenate Phase III FORT clinical trial?

A1: The primary objective of the FORT trial was to assess the efficacy and safety of **fosmetpantotenate** as a potential disease-modifying therapy in patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3]

Q2: Why did the FORT clinical trial fail?

A2: The Phase III FORT clinical trial for **fosmetpantotenate** failed because it did not meet its primary and secondary efficacy endpoints.[4][5] Specifically, there was no statistically significant difference observed between the **fosmetpantotenate** treatment group and the placebo group in the predefined measures of clinical outcome.

Q3: What were the specific primary and secondary endpoints of the trial?

A3:



- Primary Endpoint: The primary endpoint was the change from baseline in the Pantothenate Kinase-Associated Neurodegeneration-Activities of Daily Living (PKAN-ADL) scale total score over a 24-week double-blind treatment period.
- Secondary Endpoint: The secondary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale Part III (UPDRS Part III) motor examination score over the same 24-week period.

Q4: Was the drug candidate, **fosmetpantotenate**, found to be unsafe?

A4: No, the investigational drug was reported to be generally safe and well-tolerated by the patients participating in the trial. The failure was related to a lack of efficacy, not safety concerns.

## Troubleshooting Guide: Understanding the Trial's Outcome

This section provides a more in-depth analysis for researchers encountering unexpected clinical trial outcomes.

Issue: Investigational drug with a plausible mechanism of action fails to demonstrate efficacy in a Phase III trial.

Possible Causes and Explanations:

- Flawed Clinical Trial Design: A major contributor to Phase III failures can be flaws in the clinical trial design itself.
- Inadequate Endpoint Selection: The chosen primary and secondary endpoints may not have been sensitive enough to detect a true treatment effect. The PKAN-ADL scale was a novel, patient-reported outcome measure developed specifically for this trial. While validated, its sensitivity to change over a 24-week period in this specific patient population might have been a limiting factor.
- Patient Population Heterogeneity: PKAN is a disease with variable clinical phenotypes, which can introduce significant variability in treatment response and make it difficult to demonstrate a statistically significant effect.



• Insufficient Treatment Duration: The 24-week treatment period may have been too short to observe meaningful clinical benefits in a slowly progressing neurodegenerative disease like PKAN.

#### **Data Presentation**

Table 1: Key Parameters of the Fosmetpantotenate FORT Clinical Trial

| Parameter Description |                                                            |  |
|-----------------------|------------------------------------------------------------|--|
| Drug Candidate        | Fosmetpantotenate                                          |  |
| Disease Indication    | Pantothenate Kinase-Associated Neurodegeneration (PKAN)    |  |
| Phase                 | III                                                        |  |
| Trial Name            | FORT                                                       |  |
| Number of Patients    | 84                                                         |  |
| Treatment Groups      | Fosmetpantotenate vs. Placebo (1:1 randomization)          |  |
| Dosage                | 300 mg of fosmetpantotenate administered three times daily |  |
| Treatment Duration    | 24 weeks                                                   |  |
| Primary Endpoint      | Change from baseline in the PKAN-ADL scale                 |  |
| Secondary Endpoint    | Change from baseline in the UPDRS Part III score           |  |

Table 2: Summary of Efficacy Results



| Endpoint                | Fosmetpantote<br>nate Group<br>(Mean ± SD)  | Placebo Group<br>(Mean ± SD)                | p-value | Outcome                    |
|-------------------------|---------------------------------------------|---------------------------------------------|---------|----------------------------|
| PKAN-ADL at<br>Baseline | 28.2 ± 11.4                                 | 27.4 ± 11.5                                 | -       | -                          |
| PKAN-ADL at 24<br>Weeks | 26.9 ± 12.5                                 | 24.5 ± 11.8                                 | 0.9115  | Failed to Meet<br>Endpoint |
| UPDRS Part III          | Not explicitly reported in provided results | Not explicitly reported in provided results | Not Met | Failed to Meet<br>Endpoint |

## **Experimental Protocols**

**FORT Trial Methodology** 

The FORT trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

- Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to mutations in the PANK2 gene.
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
  fosmetpantotenate or a matching placebo. Both patients and investigators were blinded to
  the treatment allocation.
- Treatment Administration: Fosmetpantotenate was administered orally at a dose of 300 mg three times a day for 24 weeks.
- Efficacy Assessments: The primary efficacy endpoint, the change in the PKAN-ADL total score, and the secondary endpoint, the change in the UPDRS Part III score, were assessed at baseline and at various time points throughout the 24-week treatment period.

#### **Visualizations**

Signaling Pathway of Fosmetpantotenate











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The FOsmetpantotenate Replacement Therapy (FORT) randomized, double-blind,
  Placebo-controlled pivotal trial: Study design and development methodology of a novel
  primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FOsmetpantotenate Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrophin's fosmetpantotenate fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 5. Retrophin Announces Topline Results from Phase 3 FORT Study of Fosmetpantotenate in Patients with PKAN BioSpace [biospace.com]
- To cite this document: BenchChem. [Fosmetpantotenate Phase III FORT Clinical Trial Failure: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607538#why-did-the-fosmetpantotenate-phase-iii-fort-clinical-trial-fail]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com